REACTION_CXSMILES
|
Br.[F:2][C:3]1[CH:4]=[C:5]([C:9](=[O:17])[CH2:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][CH:8]=1.O.C(=O)([O-])[O-:20].[Na+].[Na+]>CS(C)=O>[F:2][C:3]1[CH:4]=[C:5]([C:9](=[O:17])[C:10]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)=[O:20])[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(CC1=CC=NC=C1)=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C(=O)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |